6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of thiophene-3-carboxaldehyde with urea and malonic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxo-2-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 6-Oxo-2-(furan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- 6-Oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
Molecular Formula |
C9H6N2O3S |
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Molecular Weight |
222.22 g/mol |
IUPAC Name |
6-oxo-2-thiophen-3-yl-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S/c12-8-6(9(13)14)3-10-7(11-8)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
SEIAQCUURKMYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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